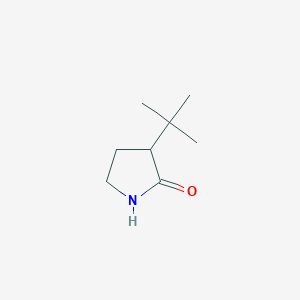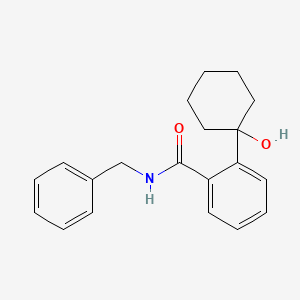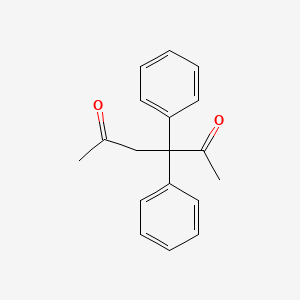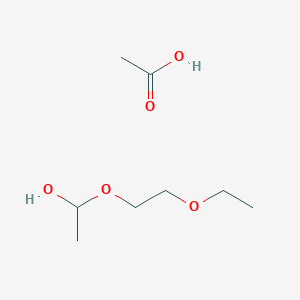
Acetic acid;1-(2-ethoxyethoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(2-ethoxyethoxy)ethanol typically involves the esterification of 2-(2-ethoxyethoxy)ethanol with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The process may also involve purification steps such as distillation to obtain the desired product .
化学反応の分析
Types of Reactions
Acetic acid;1-(2-ethoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and other oxidation products.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are often employed
Major Products Formed
Oxidation: Acetic acid and other carboxylic acids.
Reduction: Alcohols such as 2-(2-ethoxyethoxy)ethanol.
Substitution: Various esters and ethers depending on the nucleophile used
科学的研究の応用
Acetic acid;1-(2-ethoxyethoxy)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in the production of coatings, dyes, insecticides, soaps, and cosmetics .
作用機序
The mechanism of action of acetic acid;1-(2-ethoxyethoxy)ethanol involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets such as enzymes and receptors, facilitating or inhibiting biochemical reactions. The pathways involved include esterification, hydrolysis, and oxidation-reduction reactions .
類似化合物との比較
Similar Compounds
2-Ethoxyethyl acetate: Similar in structure but with different physical and chemical properties.
Diethylene glycol monoethyl ether acetate: Another glycol ether acetate with similar applications but different reactivity.
Ethylene glycol monoethyl ether acetate: Used in similar industrial applications but with distinct toxicological profiles
Uniqueness
Acetic acid;1-(2-ethoxyethoxy)ethanol is unique due to its specific combination of solubility, reactivity, and low toxicity, making it suitable for a wide range of applications in various fields .
特性
CAS番号 |
823814-39-7 |
|---|---|
分子式 |
C8H18O5 |
分子量 |
194.23 g/mol |
IUPAC名 |
acetic acid;1-(2-ethoxyethoxy)ethanol |
InChI |
InChI=1S/C6H14O3.C2H4O2/c1-3-8-4-5-9-6(2)7;1-2(3)4/h6-7H,3-5H2,1-2H3;1H3,(H,3,4) |
InChIキー |
UAPKBZSBRHKEGX-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC(C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


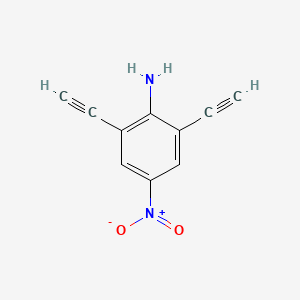
![(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol](/img/structure/B14231291.png)
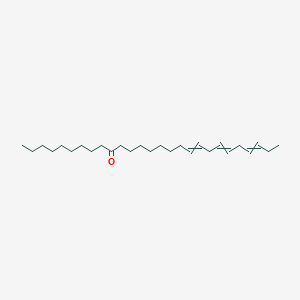

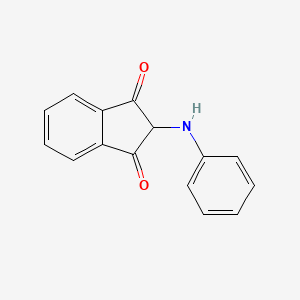
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)
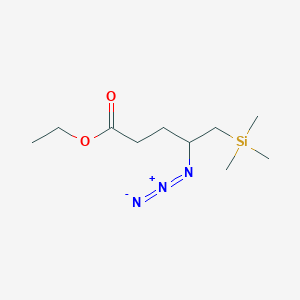
![Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B14231324.png)
